Mechanism of Formation and Analytical Control of Ivabradine Impurity 9 (IVA-9): A Technical Whitepaper
Mechanism of Formation and Analytical Control of Ivabradine Impurity 9 (IVA-9): A Technical Whitepaper
Executive Summary
Ivabradine is a highly selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker utilized in the management of stable angina pectoris and chronic heart failure. However, the commercial synthesis of the active pharmaceutical ingredient (API) is susceptible to the formation of structurally complex process-related impurities. Among these, Ivabradine Impurity 9 (IVA-9) is a critical bisbenzazepine analog that requires stringent regulatory control[1].
As a Senior Application Scientist, I have designed this whitepaper to elucidate the mechanistic origins of IVA-9, provide a self-validating protocol for its targeted synthesis as a reference standard, and outline robust analytical strategies for its quantification.
Chemical Identity and Structural Elucidation
IVA-9 is a symmetric dimer formed by the bridging of two benzazepinone moieties via a three-carbon alkyl chain.
-
IUPAC Name: 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one)[1]
-
Molecular Formula: C₂₇H₃₄N₂O₆[2]
-
Molecular Weight: 482.57 g/mol [2]
-
Pharmacopeial Status: Monitored as a non-pharmacopeial/process-related impurity. Due to its structural homology to the API, it is typically controlled below the ICH Q3A qualification threshold of 0.15%[3].
Mechanistic Pathway of Formation
The formation of IVA-9 is fundamentally rooted in the differential kinetics of the SN2 alkylation steps during the early stages of Ivabradine synthesis.
The Primary Reaction (Kinetic Control): The standard synthetic route involves the N -alkylation of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one with a bifunctional electrophile, typically 1-bromo-3-chloropropane[4]. This is conducted in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like DMF or DMSO. The primary bromide acts as an exceptional leaving group, leading to the rapid formation of the desired mono-alkylated intermediate: 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one[1].
The Divergent Side Reaction (Thermodynamic Over-alkylation): While the chloride leaving group in the mono-alkylated intermediate is significantly less reactive than the initial bromide, it remains susceptible to nucleophilic attack. If there is a localized stoichiometric excess of the benzazepinone base—often caused by inadequate mixing, delayed addition of the alkylating agent, or extended reaction times at elevated temperatures—a second molecule of the benzazepinone will displace the chloride[1]. This secondary SN2 substitution yields the bis-alkylated dimer, IVA-9.
Kinetic vs. Thermodynamic pathways in the alkylation of benzazepinone leading to IVA-9.
Experimental Protocol: Directed Synthesis of IVA-9 Reference Standard
To accurately quantify IVA-9 in commercial API batches, laboratories must synthesize high-purity reference standards. The following protocol forces the formation of IVA-9.
Expertise Insight (Causality of Design): The use of 1,3-dibromopropane instead of the process-standard 1-bromo-3-chloropropane is a deliberate mechanistic choice. By presenting two equally reactive leaving groups, we bypass the kinetic bottleneck of the secondary chloride displacement. This forces the reaction down the thermodynamic dimer pathway, ensuring a high-yield synthesis of the impurity while eliminating the mono-alkylated intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (10.0 g, 45.2 mmol) in 100 mL of anhydrous N,N -dimethylformamide (DMF).
-
Base Activation: Add anhydrous potassium carbonate ( K2CO3 , 12.5 g, 90.4 mmol). Stir the suspension at ambient temperature for 30 minutes to ensure complete deprotonation of the amide nitrogen.
-
Electrophilic Addition: Dropwise, add 1,3-dibromopropane (4.56 g, 22.6 mmol) over 15 minutes to prevent localized thermal spikes. (Note the 2:1 stoichiometry to force dimerization).
-
Thermal Cycling: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 8 hours. Monitor the reaction via TLC (DCM:MeOH, 95:5). The reaction is complete when the starting material spot is entirely consumed.
-
Aqueous Quench and Extraction: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield a crude solid.
-
Chromatographic Isolation: Purify the crude product via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of 0-5% Methanol in Dichloromethane. Collect the fractions corresponding to the dimer.
Trustworthiness (Self-Validating System): This protocol is inherently self-validating. Because IVA-9 is perfectly symmetric, its 1H -NMR spectrum will show half the expected complexity. The central methylene of the propane linker will appear as a distinct quintet at ~1.8-2.0 ppm, integrating to exactly 2 protons relative to the 4 protons of the adjacent N−CH2 triplets. Any deviation from this symmetry immediately indicates mono-alkylated contamination.
Analytical Control Strategy and Quantitative Data
Controlling IVA-9 requires high-resolution techniques due to its structural similarity to the API and its high lipophilicity[1]. For routine QC, a stability-indicating RP-HPLC method is recommended. Utilizing a C18 or C8 column (e.g., 250 × 4.6 mm, 5.0 µm) with a gradient mobile phase of 10 mM ammonium formate (pH 3.0) and acetonitrile ensures baseline resolution between the mono-alkylated intermediate, Ivabradine API, and the highly retained IVA-9 dimer[5].
Table 1: Physicochemical and Analytical Profile of IVA-9
| Parameter | Value / Characteristic | Analytical Significance |
| Molecular Mass | 482.57 g/mol | Detected via LC-HRMS at m/z 483.24 [M+H]+ |
| LogP (Lipophilicity) | High (Calculated > 3.5) | Elutes significantly later than Ivabradine API in Reverse-Phase HPLC |
| UV Maxima | ~286 nm | Allows for sensitive PDA/UV detection during routine QC |
| Toxicity (In Silico) | Severe ocular irritant potential | Requires strict adherence to ICH Q3A/B limits[6] |
| Pharmacodynamics | Potential HCN4 channel interaction | Structural homology to API necessitates pharmacological profiling[1] |
In Silico Toxicity and Pharmacodynamic Implications
Because IVA-9 retains the dimethoxybenzazepinone pharmacophores of Ivabradine, it presents a theoretical risk of off-target binding. In silico ADME/Tox evaluations using tools like SwissADME and SwissTargetPrediction indicate that IVA-9 possesses poor aqueous solubility but high blood-brain-barrier (BBB) permeability[1]. Furthermore, its structural bulk prevents the precise binding required for selective HCN channel inhibition. Therefore, it is unlikely to exhibit the therapeutic chronotropic effects of Ivabradine, but its presence must be minimized to prevent unpredictable pharmacokinetic interference[1].
References
-
Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed. nih.gov.[Link]
-
Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - ResearchGate. researchgate.net.[Link]
-
Ivabradine Impurities and Related Compound - Veeprho. veeprho.com.[Link]
-
Process for preparation of ivabradine hydrochloride - Patent 2097383 - EPO. epo.org.[Link]
-
Computational and spectral studies of 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) - PMC. nih.gov.[Link]
-
Ivabradine Bisbenzazepine Analog | CAS 2731089-65-7 - SynZeal. synzeal.com.[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Ivabradine Bisbenzazepine Analog | 2731089-65-7 | SynZeal [synzeal.com]
- 3. veeprho.com [veeprho.com]
- 4. Process for preparation of ivabradine hydrochloride - Patent 2097383 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
